molecular formula C17H26N2O3S B2645986 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine CAS No. 2309189-31-7

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine

Cat. No.: B2645986
CAS No.: 2309189-31-7
M. Wt: 338.47
InChI Key: QGJNLGPUIKLKHP-UHFFFAOYSA-N
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Description

4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine , also known by its chemical structure C₁₂H₁₄N₂O , is a synthetic compound with intriguing pharmacological properties. Its molecular weight is approximately 202.26 g/mol . The compound features a piperidine ring substituted with a tosyl group and a methoxy-substituted pyrrolidine moiety.

Scientific Research Applications

Antagonist for Alpha(v)beta(3) Receptor

The compound 4-(3-Methoxypyrrolidin-1-yl)-1-tosylpiperidine has been investigated for its role as an antagonist of the alpha(v)beta(3) receptor. In a study, a related compound demonstrated potent and selective antagonism, showing promise in the prevention and treatment of osteoporosis due to its efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

Voltage-Gated Potassium Channel Blocker

Research has also explored the use of derivatives of this compound as blockers of voltage-gated potassium channels. These derivatives have been studied for their potential in PET imaging and therapy, particularly in the context of multiple sclerosis (MS) (Rodríguez-Rangel et al., 2020).

DNA Binding and Photodynamic Therapy Agents

Another study focused on derivatives of this compound for their DNA binding activity and potential as photodynamic therapy (PDT) agents. The research found that these derivatives exhibit efficient DNA binding activity, indicating their potential use in targeted PDT (Uslan & Sesalan, 2013).

Medicinal Chemistry Applications

The compound has been utilized in medicinal chemistry for various applications, such as the synthesis of dipeptidyl peptidase IV inhibitors. Its derivatives, like 4-fluoropyrrolidine derivatives, have been used as synthons in the preparation of compounds for medicinal applications (Singh & Umemoto, 2011).

Synthesis of β-Carboline Derivatives

The compound has been employed in the synthesis of 4-methoxy-β-carboline, a process involving Fischer indolization. This method is applicable to the synthesis of benzene-part substituted 4-oxygenated β-carboline derivatives, indicating its utility in complex organic syntheses (Suzuki et al., 2005).

LSD-Like Activity in Tryptamine Analogues

A related compound, 3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole, was synthesized to investigate LSD-like psychopharmacology. This study revealed the compound's binding affinity for the 5-HT(2A) receptor and its potential LSD-like behavioral properties (Gerasimov et al., 1999).

Minimizing Safety Risks in Oncogenic Kinase Inhibitors

Research has been conducted to minimize safety risks like mutagenic potential and drug-drug interactions in compounds containing this compound. Structural modifications were explored to reduce these risks in the context of oncogenic kinase inhibitors (Palmer et al., 2012).

Properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-1-(4-methylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-3-5-17(6-4-14)23(20,21)19-11-7-15(8-12-19)18-10-9-16(13-18)22-2/h3-6,15-16H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJNLGPUIKLKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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